molecular formula C16H11F3N4O2S B11519152 4-methyl-3-{[4-nitro-2-(trifluoromethyl)phenyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole

4-methyl-3-{[4-nitro-2-(trifluoromethyl)phenyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole

Cat. No.: B11519152
M. Wt: 380.3 g/mol
InChI Key: NFXCSNZGUWSLTN-UHFFFAOYSA-N
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Description

4-methyl-3-{[4-nitro-2-(trifluoromethyl)phenyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-{[4-nitro-2-(trifluoromethyl)phenyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole typically involves multiple steps. One common method includes the reaction of 4-nitro-2-(trifluoromethyl)thiophenol with 4-methyl-5-phenyl-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-{[4-nitro-2-(trifluoromethyl)phenyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and bases like potassium carbonate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to various derivatives depending on the nucleophile used .

Scientific Research Applications

4-methyl-3-{[4-nitro-2-(trifluoromethyl)phenyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-3-{[4-nitro-2-(trifluoromethyl)phenyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and nitro groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-methyl-3-{[4-nitro-2-(trifluoromethyl)phenyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro group contributes to its reactivity and potential for further modification .

Properties

Molecular Formula

C16H11F3N4O2S

Molecular Weight

380.3 g/mol

IUPAC Name

4-methyl-3-[4-nitro-2-(trifluoromethyl)phenyl]sulfanyl-5-phenyl-1,2,4-triazole

InChI

InChI=1S/C16H11F3N4O2S/c1-22-14(10-5-3-2-4-6-10)20-21-15(22)26-13-8-7-11(23(24)25)9-12(13)16(17,18)19/h2-9H,1H3

InChI Key

NFXCSNZGUWSLTN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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